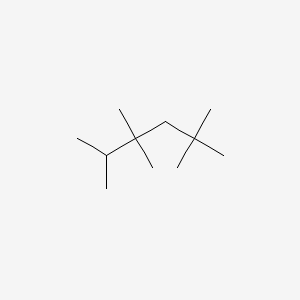
2,2,4,4,5-Pentamethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,5-Pentamethylhexane is an organic compound with the molecular formula C₁₁H₂₄. It is a branched alkane, characterized by its multiple methyl groups attached to the hexane backbone. This compound is notable for its unique structure, which influences its physical and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,5-Pentamethylhexane typically involves the alkylation of smaller alkanes or alkenes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve catalytic cracking and reforming processes. These methods utilize high temperatures and pressures, along with catalysts such as zeolites, to break down larger hydrocarbons into smaller, branched alkanes. The resulting mixture is then separated and purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4,4,5-Pentamethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Substitution: Halogens (Cl₂, Br₂) in the presence of UV light or heat.
Major Products:
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Substitution: Halogenated alkanes, such as 2,2,4,4,5-pentamethylhexyl chloride or bromide.
Applications De Recherche Scientifique
2,2,4,4,5-Pentamethylhexane finds applications in various fields:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Investigated for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for potential use in drug delivery systems, leveraging its stability and non-polar characteristics.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2,2,4,4,5-Pentamethylhexane in chemical reactions involves the breaking and forming of C-H and C-C bonds. In oxidation reactions, the compound undergoes dehydrogenation, leading to the formation of double bonds or oxygen-containing functional groups. In substitution reactions, the presence of multiple methyl groups can influence the reactivity and selectivity of the halogenation process .
Comparaison Avec Des Composés Similaires
- 2,2,3,3,5-Pentamethylhexane
- 2,2,3,4,5-Pentamethylhexane
- 2,2,4,4,5-Pentamethylheptane
Comparison: 2,2,4,4,5-Pentamethylhexane is unique due to its specific arrangement of methyl groups, which affects its boiling point, melting point, and solubility compared to its isomers. For instance, the presence of methyl groups at the 2, 4, and 5 positions creates steric hindrance, influencing its reactivity and physical properties .
Propriétés
Numéro CAS |
60302-23-0 |
|---|---|
Formule moléculaire |
C11H24 |
Poids moléculaire |
156.31 g/mol |
Nom IUPAC |
2,2,4,4,5-pentamethylhexane |
InChI |
InChI=1S/C11H24/c1-9(2)11(6,7)8-10(3,4)5/h9H,8H2,1-7H3 |
Clé InChI |
JQFZWBZEZYOCQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



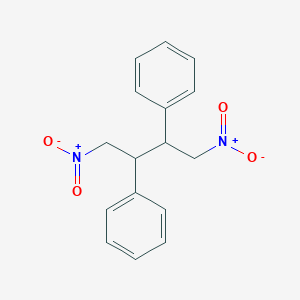
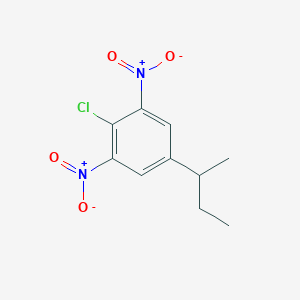
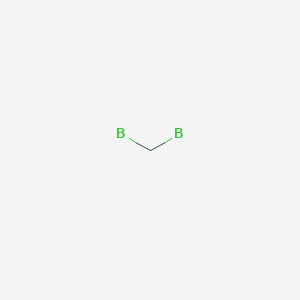
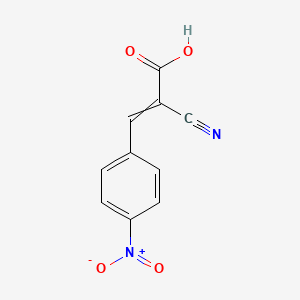

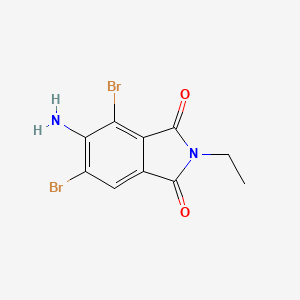
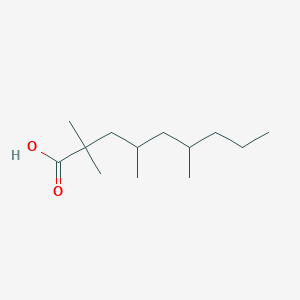


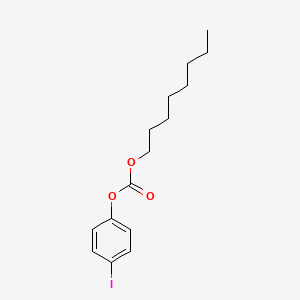
![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)


